molecular formula C20H17FN2O5 B2554162 Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-01-8

Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2554162
CAS RN: 868225-01-8
M. Wt: 384.363
InChI Key: ZPVDVETZTSMZGM-UHFFFAOYSA-N
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Description

The compound Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic molecule that may have potential applications in medicinal chemistry, particularly as an anticancer agent. The structure of the compound suggests the presence of multiple functional groups, including an isoquinoline moiety, a fluorinated aniline, and an ester linkage, which could contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a one-pot three-component method, which could potentially be adapted for the synthesis of Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate . Additionally, nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds were synthesized by reacting methyl isocyanoacetate with nitrophthalic anhydrides, followed by esterification and hydrolysis . These methods could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . Such analytical techniques could be employed to determine the precise molecular structure of Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, which is crucial for understanding its chemical behavior and biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, the reaction of phthalic anhydrides with methyl isocyanoacetate has been utilized to synthesize 1, 2-dihydro-1-oxoisoquinolines . Understanding the chemical reactions that these related compounds undergo can provide valuable information on the potential reactivity of Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, including its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. For example, the spectroscopic investigations and computational study of 2-methyl-4-quinolinol provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties . These properties are essential for predicting the behavior of Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate in various environments and could help in designing experiments for its characterization.

Scientific Research Applications

Anticancer Activity

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action for one representative compound mainly involved cell cycle arrest and apoptosis in cervical carcinoma cells, suggesting a promising avenue for cancer therapy development (Yilin Fang et al., 2016).

Antibacterial Activity

Several studies have focused on the synthesis and evaluation of quinolone derivatives for their antibacterial activities. Compounds with certain structural modifications have shown enhanced in vitro potency against Gram-positive organisms. This insight into structure-activity relationships can guide the development of more effective antibacterial drugs (C. S. Cooper et al., 1990).

Tyrosine Kinase Inhibition

A new quinazolinone-based derivative demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, along with significant cytotoxic activity against several human cancer cell lines. This compound's dual inhibition profile suggests its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).

Zinc Sensors

Derivatives of 8-hydroxy-2-methylquinoline have been explored as powerful prototypes for zinc sensors in biological systems. Their development employs chelation-enhanced fluorescence, aiming at sensitive and selective real-time monitoring of free Zn^2+ in complex biological samples (D. Pearce et al., 2001).

properties

IUPAC Name

methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-27-19(25)12-28-17-4-2-3-16-15(17)9-10-23(20(16)26)11-18(24)22-14-7-5-13(21)6-8-14/h2-10H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVDVETZTSMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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